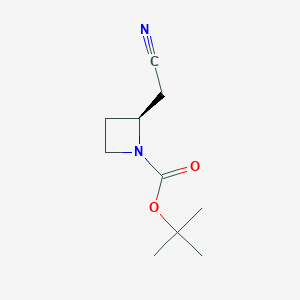
3-(4-Fluoro-2-methylphenyl)-2-methyl-1-propene, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluoro-2-methylphenyl)-2-methyl-1-propene, or 4-F2MMP, is an organic compound with a wide range of scientific applications. It is a colorless liquid with a boiling point of 109˚C and a melting point of -47˚C. 4-F2MMP has been used in a variety of scientific experiments and research projects, due to its relatively low toxicity and high reactivity.
Wissenschaftliche Forschungsanwendungen
4-F2MMP has been used in a variety of scientific experiments and research projects. It has been used as a reagent in organic synthesis, as a reactant in catalytic hydrogenation reactions, and as a starting material for the synthesis of other organic compounds. 4-F2MMP has also been used as a model compound for studying the structure and reactivity of other organic compounds.
Wirkmechanismus
The mechanism of action of 4-F2MMP is complex and not completely understood. It is believed that the compound reacts with other organic compounds via a nucleophilic addition reaction. This reaction involves the addition of a nucleophile to a carbon atom, which results in the formation of a new bond. This reaction is believed to be facilitated by the presence of a catalyst, such as a metal ion or an organic base.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-F2MMP are not well understood. However, some studies have suggested that the compound may have mild sedative and anticonvulsant effects. It has also been suggested that 4-F2MMP may have antioxidant properties, which may be beneficial in treating certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-F2MMP in lab experiments is its relatively low toxicity and high reactivity. This makes it a safe and effective reagent for use in organic synthesis. However, there are some limitations to using 4-F2MMP in lab experiments. For example, the compound is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, 4-F2MMP can be difficult to purify due to its low boiling point and the presence of impurities.
Zukünftige Richtungen
There are several potential future directions for 4-F2MMP research. One potential area of research is the development of new synthetic methods for the production of 4-F2MMP. Another potential area of research is the study of the biochemical and physiological effects of 4-F2MMP. Finally, researchers could investigate the potential therapeutic applications of 4-F2MMP, such as its potential antioxidant properties.
Synthesemethoden
4-F2MMP is synthesized through a three-step process. The first step involves the reaction of 4-fluoro-2-methylphenol with propene in the presence of a catalyst. The second step is the hydrogenation of the resulting product to form the desired compound. The third and final step is the removal of the catalyst and the purification of the 4-F2MMP.
Eigenschaften
IUPAC Name |
4-fluoro-2-methyl-1-(2-methylprop-2-enyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F/c1-8(2)6-10-4-5-11(12)7-9(10)3/h4-5,7H,1,6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKNIPIAGWZRSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoro-2-methylphenyl)-2-methyl-1-propene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

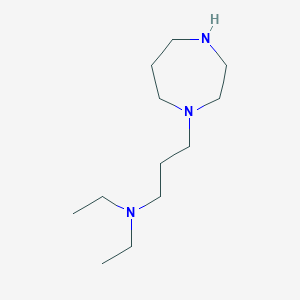

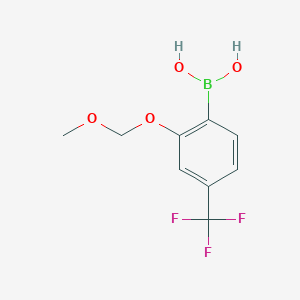
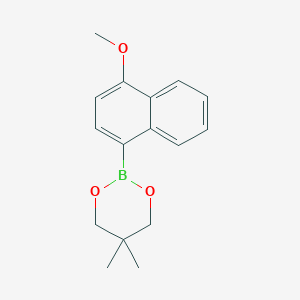
![1-[(2-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6329419.png)


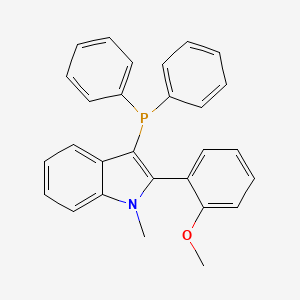


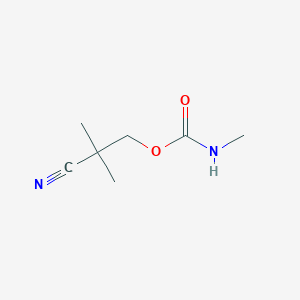

![(11bR)-2,6-Bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6329482.png)
